molecular formula C5H8ClN3O B1426652 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole CAS No. 1330756-30-3

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole

Cat. No. B1426652
M. Wt: 161.59 g/mol
InChI Key: VELPBSAKABINMO-UHFFFAOYSA-N
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Description

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, involves multistep synthetic routes . These methods provide access to a wide range of 1,2,4-triazole via different intermediates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is represented by the formula C5H8ClN3O . Its molecular weight is 161.59 . The InChI code for this compound is 1S/C5H8ClN3O/c1-3-9-5(10-2)7-4(6)8-9/h3H2,1-2H3 .


Chemical Reactions Analysis

1,2,4-triazole derivatives, including 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole, have shown significant potential in pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .


Physical And Chemical Properties Analysis

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole is a solid compound . Its SMILES string representation is CCn1nc(Cl)nc1OC .

Scientific Research Applications

Alkylation and Derivative Formation

  • 1,2,4-Triazole derivatives, a class to which 3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole belongs, are key intermediates in organic synthesis. They are used in various alkylation reactions, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. These reactions often involve interaction with compounds like ethylene chlorohydrine, chloroacetamide, and others, in the presence of KOH, yielding high-yield products (Kaldrikyan et al., 2016).

Formation of Ester and Benzotriazole Ester Derivatives 2. The compound is involved in the preparation of ester and benzotriazole ester derivatives, crucial for diverse biological applications. This process involves reactions with 4-methoxy Benzaldehyde and Benzoyl chloride, and the structure of the resultant compound is confirmed through techniques like IR (Infrared) and NMR (Nuclear Magnetic Resonance) (Toumani, 2017).

properties

IUPAC Name

3-chloro-1-ethyl-5-methoxy-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-3-9-5(10-2)7-4(6)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELPBSAKABINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250235
Record name 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole

CAS RN

1330756-30-3
Record name 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330756-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1-ethyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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